Laminarihexaose
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)29(18(49)11(4-40)59-33)65-35-25(56)31(20(51)13(6-42)61-35)67-36-26(57)30(19(50)14(7-43)62-36)66-34-24(55)28(17(48)12(5-41)60-34)64-32-22(53)21(52)16(47)10(3-39)58-32/h2,8-37,39-57H,1,3-7H2/t8-,9+,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLVBYSZGVKHIZ-GDDRYJORSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(OC(C4O)OC5C(C(OC(C5O)OC(C(C=O)O)C(C(CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183966 | |
| Record name | Laminarihexaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
990.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29842-30-6 | |
| Record name | Laminarihexaose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029842306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laminarihexaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Degradation and Modification of Laminarihexaose
Glucanase Activities on β-(1→3)-Glucans
Glucanases that act on β-(1→3)-glucans can be broadly categorized into endo- and exo-acting enzymes, each with unique specificities and hydrolytic mechanisms.
Endo-β-1,3-glucanases, also referred to as laminarinases, cleave β-1,3-glycosidic bonds within the laminarihexaose chain at random internal sites. nih.gov This mode of action results in the generation of smaller oligosaccharides.
Laminaripentaose-producing-β-1,3-glucanase (LPHase): LPHase, originating from Streptomyces matensis DIC-108, is a unique endo-β-1,3-glucanase that predominantly yields laminaripentaose (B3028596) from the hydrolysis of β-1,3-glucans. nih.govgoogle.com The optimal conditions for the hydrolysis of curdlan (B1160675), a high molecular weight β-1,3-glucan, by a recombinant LPHase have been identified as pH 5.5 and a temperature of 55°C. longdom.orgresearchgate.net Under these conditions, the enzyme demonstrates significant stability and activity. researchgate.net
VvGH17: The glycoside hydrolase family 17 β-1,3-glucanase from Vibrio vulnificus (VvGH17) demonstrates hydrolytic activity on β-(1→3)-glucan, with laminaribiose (B1201645) being the main product. mdpi.comnih.gov This enzyme operates through an endolytic mechanism. mdpi.com VvGH17 is classified under EC 3.2.1.39 due to its endolytic action and specificity for β-(1→3)-glucans. mdpi.com
The product profile of endo-β-1,3-glucanase activity on this compound is dependent on the specific enzyme used.
LPHase: This enzyme specifically hydrolyzes β-1,3-glucans to primarily produce laminaripentaose. nih.govgoogle.com In reactions with high concentrations of curdlan, LPHase can achieve a conversion rate of approximately 90%, yielding about 26.6 g/L of laminaripentaose from 30 g/L of curdlan within 6 hours. longdom.orgresearchgate.net
VvGH17: The hydrolysis of β-(1→3)-glucans like laminarin by VvGH17 mainly yields laminaribiose, along with glucose and laminaritriose. mdpi.comresearchgate.net
The following table summarizes the primary hydrolysis products of these enzymes.
| Enzyme | Primary Substrate | Major Hydrolysis Product(s) |
| LPHase | β-1,3-glucans (e.g., curdlan) | Laminaripentaose nih.govgoogle.com |
| VvGH17 | β-(1→3)-glucan (e.g., laminarin) | Laminaribiose, glucose, laminaritriose mdpi.comresearchgate.net |
Exo-β-1,3-glucanases act by sequentially cleaving glucose units from the non-reducing end of β-1,3-glucan chains. An example from Aspergillus oryzae releases α-glucose. Some exo-β-1,3-glucanases can hydrolyze laminarioligosaccharides from laminaritetraose to this compound, with the rate of decomposition increasing with the size of the oligosaccharide. tandfonline.com However, the degradation of laminaribiose and laminaritriose by these enzymes is typically very slow. tandfonline.com
Studies on substrate specificity reveal that not all glucanases are capable of hydrolyzing the β-1,3-linkages found in this compound.
An endo-1,4-β-glucanase (EGase) isolated from rice, which belongs to the glycosyl hydrolase family 9, demonstrates broad specificity for β-1,4-glycans. oup.comoup.com This enzyme can hydrolyze various polysaccharides containing β-1,4-glucosyl linkages, including carboxymethyl-cellulose, and mixed-linkage β-1,3- and β-1,4-glucans. oup.comtaisei.co.jp However, this rice EGase does not hydrolyze this compound, which contains exclusively β-1,3-linkages. oup.comoup.com This highlights the high degree of specificity of some glucanases for the type of glycosidic bond present in the substrate.
Compound Index
| Compound Name |
| This compound |
| Laminaripentaose |
| Laminaribiose |
| Glucose |
| Laminarin |
| Curdlan |
| Laminaritriose |
| Carboxymethyl-cellulose |
| β-1,3-glucan |
| β-1,4-glycans |
| Laminaritetraose |
| Arabinose |
| Xylose |
| Rhamnose |
| Galactose |
| Mannan |
| Lichenan |
| Carrageenan |
| Gentiobiose |
| Cellobiose |
| Cellotetraose |
| Cellopentaose |
| Cellohexaose |
| Xylohexaose |
| Glucomannan |
| Arabinoxylan |
| Pachyman |
| Chitin (B13524) |
| Maltose |
| Melibiose |
| Trehalose |
| Raffinose |
| p-Nitrophenyl-β-D-glucoside |
| Schizophyllan |
| Pectin |
| Galactan |
| Arabinan |
Biochemical Characterization of Specific Glucanases (e.g., LPHase, VvGH17)
Substrate Specificity Studies with this compound
Structural Basis of Enzyme-Substrate Interactions
The enzymatic breakdown of this compound is facilitated by a diverse array of glycoside hydrolases (GHs), each possessing a unique three-dimensional structure meticulously evolved to bind and cleave the β-1,3-glycosidic bonds of the substrate. The precise geometry and chemical environment of the enzyme's active site are fundamental to its catalytic efficiency and substrate specificity. This section delves into the structural intricacies of key enzyme families involved in this compound degradation, focusing on their active site architecture and the critical amino acid residues that orchestrate catalysis and substrate recognition.
Active Site Architecture and Putative Substrate-Binding Domains (e.g., Glycoside Hydrolase Families 17, 55, 64)
The catalytic domains of enzymes responsible for degrading this compound, such as those belonging to GH families 17, 55, and 64, exhibit distinct structural folds and active site topologies that accommodate the linear β-1,3-linked glucan chain.
Glycoside Hydrolase Family 17 (GH17): Members of the GH17 family typically feature a classic (β/α)8 TIM-barrel fold. mdpi.comcazypedia.org This structure creates a deep substrate-binding cleft that extends across the enzyme's surface, capable of accommodating multiple glucosyl units (from 6 to 8). cazypedia.org This open cleft architecture allows the enzyme to bind to internal positions along a polysaccharide chain, consistent with the endo-hydrolytic activity observed in many GH17 enzymes. cazypedia.org The catalytic residues are strategically positioned on beta-strands β-4 and β-7 within this cleft. cazypedia.org While sharing a common fold, subtle differences in the loops surrounding the catalytic cleft among various GH17 enzymes can lead to variations in substrate recognition and the types of products formed. mdpi.com
Glycoside Hydrolase Family 55 (GH55): GH55 family enzymes, which include both endo- and exo-β-1,3-glucanases, present a unique active site structure. cazypedia.orgosti.gov The three-dimensional structure of Lam55A from Phanerochaete chrysosporium revealed a "rib cage-like" architecture formed by two tandem β-helix domains positioned side-by-side. cazypedia.org The active site is situated in a cleft between these two domains. cazypedia.org High-resolution crystal structures of a bacterial GH55 enzyme, SacteLam55A, with bound substrates have shown an extended substrate-binding cleft with at least six subsites for glucose residue binding. nih.gov This cleft is lined with a set of conserved aromatic residues that are thought to define the active site and enforce an exo-glucanase mode of action. osti.govnih.gov Furthermore, other flexible aromatic residues within the binding channel may facilitate the processive movement of the oligosaccharide substrate through the active site in some bacterial enzymes. nih.gov
Glycoside Hydrolase Family 64 (GH64): Enzymes in the GH64 family possess a novel, crescent-like fold that is distinct among known glycoside hydrolases. cazypedia.orgnih.gov This structure is composed of two domains: a barrel domain consisting mainly of β-strands and a mixed α/β domain. nih.govebi.ac.uk The interface between these domains forms a wide, 40 Å-long, and electronegatively-charged groove that serves as the ligand-binding cleft. cazypedia.orgebi.ac.uk This expansive groove is capable of accommodating the twisted chains of this compound. cazypedia.org The barrel domain is responsible for most of the interactions between the enzyme and the sugar substrate. cazypedia.org The catalytic acid and base residues are located in the center of this groove, positioned on different β-strands of the barrel domain. cazypedia.org
Identification of Essential Residues for Catalysis and Binding
Site-directed mutagenesis and structural studies with bound substrates or inhibitors have been instrumental in identifying the specific amino acid residues that are indispensable for the catalytic activity and substrate specificity of laminarin-degrading enzymes.
Glycoside Hydrolase Family 17 (GH17): GH17 enzymes operate via a retaining double-displacement mechanism. cazypedia.org This mechanism requires two critical glutamic acid residues. One acts as the catalytic nucleophile, and the other functions as the general acid/base. cazypedia.org In barley 1,3-β-D-glucan endohydrolase, for example, active site labeling identified Glu231 as the catalytic nucleophile. cazypedia.org The corresponding catalytic residues are highly conserved and are located on β-strands 4 and 7 of the TIM-barrel structure. mdpi.comcazypedia.org Ligand docking studies have revealed up to six putative subsites (-4 to +2), with conserved interacting residues suggesting a consistent substrate binding orientation across different enzymes in this family. mdpi.com
Glycoside Hydrolase Family 55 (GH55): GH55 enzymes are inverting enzymes, utilizing a single-displacement mechanism. cazypedia.org This requires a general acid and a general base. Structural and kinetic studies on SacteLam55A have implicated a glutamic acid residue (Glu-502) as the catalytic general acid. osti.govnih.gov This is consistent with the proposed role of the corresponding residue (Glu-663) in the fungal enzyme PcLam55A. cazypedia.orgosti.gov The role of the catalytic base is less clear, but it is proposed to involve a proton relay network of four residues that activates a water molecule to act as the nucleophile. osti.govnih.gov Mutations in these residues significantly reduce or abolish catalytic activity. cazypedia.org A set of conserved aromatic residues is also crucial for defining the active site and ensuring exo-glucanase activity. nih.gov
Glycoside Hydrolase Family 64 (GH64): GH64 enzymes also follow an inverting mechanism. cazypedia.org The catalytic machinery consists of a general acid and a general base. ebi.ac.uk In the laminaripentaose-producing β-1,3-glucanase (LPHase) from Streptomyces matensis, site-directed mutagenesis confirmed that Glu154 acts as the general acid and Asp170 serves as the general base. cazypedia.orgnih.gov These two catalytic carboxylates are located approximately 7.5 Å apart in the active site groove. cazypedia.org In addition to the catalytic dyad, other residues play key roles in binding the substrate. In LPHase, residues such as Thr156, Asn158, and Trp163 are crucial for demarcating the substrate-binding subsites. nih.gov
Table 1: Essential Catalytic and Binding Residues in Selected this compound-Degrading Enzymes
Table 2: Compound Names Mentioned in the Article
Biological Recognition and Signaling Mechanisms of Laminarihexaose in Non Human Systems
Plant Immunity Elicitation
Laminarihexaose is a key player in eliciting immune responses in a variety of plant species. Its recognition by the plant's innate immune system triggers a series of defensive actions designed to thwart potential pathogens.
This compound as a Microbe-Associated Molecular Pattern (MAMP)
This compound is recognized by plants as a Microbe-Associated Molecular Pattern (MAMP). mpg.debohrium.comnih.gov MAMPs are conserved molecules characteristic of a large class of microbes, and they are perceived by the plant's pattern recognition receptors (PRRs). oup.comuni-koeln.de These molecules are often essential for the microbe's survival, making them reliable indicators of a non-self presence. uni-koeln.de
The cell walls of filamentous fungi and oomycetes are rich in β-glucans, including structures similar to this compound. oup.comresearchgate.net When these microbes attempt to colonize a plant, enzymes from either the plant or the microbe can release fragments of these cell wall polysaccharides, such as this compound. researchgate.netmpg.de These fragments then act as signals, alerting the plant to the presence of a potential invader. mpg.de The perception of these MAMPs initiates a state of heightened defense known as Pattern-Triggered Immunity (PTI). nih.govresearchgate.net
Induction of Innate Immune Responses
Upon recognition, this compound and other β-1,3-glucans trigger a suite of well-characterized innate immune responses in plants. mpg.denih.gov These rapid cellular and biochemical changes are crucial for mounting an effective defense.
One of the earliest responses is the production of Reactive Oxygen Species (ROS) , often referred to as an oxidative burst. mpg.denih.govresearchgate.net ROS, such as hydrogen peroxide (H₂O₂), act as signaling molecules to further amplify the defense response and can also have direct antimicrobial effects. mdpi.com Studies have shown that treatment of plant tissues with this compound leads to a rapid and transient increase in ROS production. mpg.deresearchgate.net
Another key signaling event is the activation of Mitogen-Activated Protein Kinase (MAPK) cascades . mpg.denih.gov MAPKs are a conserved family of protein kinases that transduce extracellular signals into intracellular responses. nih.govfrontiersin.orgnih.gov The phosphorylation and activation of MAPKs upon this compound perception lead to the transcriptional reprogramming of the plant cell, activating a battery of defense-related genes. mpg.denih.gov This includes the expression of pathogenesis-related (PR) proteins, which have antimicrobial activities. nih.gov
Furthermore, the perception of this compound can induce other defense-related responses, including changes in cytosolic calcium ion (Ca²⁺) concentrations and the synthesis of defense-related hormones. mpg.demdpi.com
Plant Species-Specific Recognition of Oligosaccharide Chain Lengths
The ability of plants to recognize β-1,3-glucans is not uniform across all species; there is a notable specificity regarding the chain length of the oligosaccharide that elicits the strongest immune response. mpg.denih.govmq.edu.au This specificity suggests the existence of diverse and specialized receptor systems in different plant lineages. mpg.denih.gov
Research has revealed distinct differences in β-1,3-glucan perception between monocotyledonous and dicotyledonous plants. mpg.demq.edu.auresearchgate.net
Dicotyledonous Plants: Studies on dicots like Arabidopsis thaliana and Capsella rubella have shown that they primarily perceive and respond to short-chain β-1,3-glucans, such as this compound. mpg.denih.gov In contrast, another dicot, Nicotiana benthamiana, does not mount a significant immune response to this compound but is activated by longer-chain β-1,3-glucans like laminarin. mpg.deresearchgate.net
Monocotyledonous Plants: Monocots such as barley (Hordeum vulgare) and Brachypodium distachyon demonstrate a broader recognition capability. They can recognize and respond to both short-chain (this compound) and longer-chain (laminarin) β-1,3-glucans, although the intensity and timing of the immune responses may vary. mpg.denih.govresearchgate.net
This differential recognition highlights the evolutionary divergence of immune perception systems between these major plant groups. inaturalist.org
The degree of polymerization (DP), or the number of glucose units in the oligosaccharide chain, is a critical factor in the recognition of β-1,3-glucans by plant receptors. mpg.denih.gov
Systematic studies have demonstrated that the length of the β-glucan backbone is a pivotal determinant for recognition. mpg.denih.gov For instance, the inability of Nicotiana benthamiana to respond to this compound, while strongly reacting to the much larger laminarin polymer, underscores the importance of chain length in receptor activation for this species. mpg.de Conversely, the strong response of Arabidopsis thaliana to this compound but not to laminarin points to a receptor system tuned to shorter oligosaccharides. mpg.deuni-koeln.de
Differential Perception in Monocotyledonous versus Dicotyledonous Plants
Receptor-Mediated Perception
The recognition of this compound and the subsequent activation of plant immunity are mediated by specific cell surface receptors. In the model plant Arabidopsis thaliana, the perception of this compound has been linked to LysM-containing pattern-recognition receptors (PRRs). nih.govmdpi.com
Specifically, the CHITIN (B13524) ELICITOR RECEPTOR KINASE 1 (CERK1), a LysM-receptor kinase, has been identified as a crucial component in the signaling pathway initiated by this compound. nih.govuni-koeln.de While CERK1 is essential for the immune response to this compound in Arabidopsis, direct binding of this compound to the extracellular domain of CERK1 has not been conclusively demonstrated in some studies, suggesting that CERK1 may function as a co-receptor in a larger receptor complex. nih.govresearchgate.net It is proposed that another, yet-to-be-identified receptor protein is responsible for the initial binding of this compound, which then recruits CERK1 to initiate downstream signaling. oup.com
Interestingly, the perception of longer-chain β-1,3-glucans in plants like Nicotiana benthamiana and rice appears to be independent of CERK1, further supporting the idea that different plant species have evolved distinct receptor systems for recognizing β-glucans of varying lengths. mpg.denih.govuni-koeln.de This diversity in receptor systems allows plants to fine-tune their immune responses to a wide range of microbial signals.
Interactive Data Table: Plant Responses to β-1,3-Glucans
| Plant Species | Type | Response to this compound (Short-chain) | Response to Laminarin (Long-chain) | Key Receptor(s) Implicated |
| Arabidopsis thaliana | Dicot | Yes | No | CERK1 (as co-receptor) |
| Nicotiana benthamiana | Dicot | No | Yes | CERK1-independent system |
| Hordeum vulgare (Barley) | Monocot | Yes | Yes | Not fully elucidated |
| Brachypodium distachyon | Monocot | Yes | Yes | Not fully elucidated |
Involvement of Plasma Membrane-Resident Pattern Recognition Receptors (PRRs)
In plants, the initial detection of microbial and damage-associated molecular patterns (MAMPs and DAMPs) occurs at the cell surface through plasma membrane-resident pattern recognition receptors (PRRs). nih.govbiorxiv.orggoettingen-research-online.de This recognition is a critical first step in activating pattern-triggered immunity (PTI), a foundational layer of the plant immune system. nih.govbiorxiv.org PRRs possess extracellular ectodomains that bind to specific ligands, such as this compound, initiating a signaling cascade that often involves the recruitment of co-receptors to form active receptor complexes. biorxiv.org This complex formation triggers the activation of cytoplasmic protein kinase domains, leading to downstream phosphorylation events and cellular responses. biorxiv.org In the context of β-glucans, recent studies have highlighted the involvement of LysM-containing PRRs in their perception. nih.govnih.gov Specifically, this compound is recognized as an immune-active structure in the model plant Arabidopsis thaliana, and this recognition is dependent on the LysM-PRR, CERK1. nih.gov
Role of CERK1 (Chitin Elicitor Receptor Kinase 1) in this compound Recognition
CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1) is a well-characterized LysM receptor kinase that plays a central role in the perception of various carbohydrate-based molecular patterns, including chitin and, as more recently discovered, β-1,3-glucans like this compound. nih.govnih.govmpg.decsic.esmdpi.com In Arabidopsis, CERK1 is essential for the immune responses triggered by this compound. nih.govnih.govbiorxiv.org
CERK1 as a Potential Co-receptor in β-(1→3)-Glucan Hexasaccharide Perception
While CERK1 is required for this compound-induced immunity in Arabidopsis, evidence suggests it may function as a co-receptor rather than a direct binding receptor. nih.govnih.govunileon.es In silico molecular dynamics simulations and isothermal titration calorimetry (ITC) binding assays with the purified extracellular ectodomain of CERK1 have failed to show a direct binding interaction with this compound. nih.govnih.gov This has led to the hypothesis that CERK1 is part of a larger sensing complex, acting in concert with an as-yet-unidentified primary receptor to perceive the this compound signal. nih.govoup.com This is further supported by the observation that immune responses triggered by this compound are partially impaired in cerk1 mutants, suggesting other components are involved. biorxiv.org
Distinction between CERK1-Dependent and CERK1-Independent Pathways in Glucan Recognition
The reliance on CERK1 for β-glucan recognition appears to be dependent on both the plant species and the degree of polymerization (DP) of the glucan chain. In Arabidopsis, the recognition of the short-chain this compound (DP6) is CERK1-dependent. nih.govnih.gov However, other plant species like tobacco (Nicotiana benthamiana) and rice (Oryza sativa) recognize longer-chain β-1,3-glucans in a CERK1-independent manner. mpg.denih.gov This indicates the existence of multiple, distinct receptor systems for β-glucan perception across the plant kingdom. mpg.denih.gov For instance, while Arabidopsis perceives short β-1,3-glucans, N. benthamiana primarily responds to long-chain β-1,3-glucans, and this response is not affected by the silencing of NbCERK1. mpg.denih.gov This highlights a specialized and diverse evolutionary adaptation in glycan-triggered immunity among different plant species. mpg.de
β-Glucan Recognition Proteins (βGRPs/GNBP3) and Carbohydrate-Binding Modules (CBMs)
In invertebrates, particularly insects, soluble pattern recognition receptors known as β-glucan recognition proteins (βGRPs), or Gram-negative bacteria-binding proteins 3 (GNBP3), play a crucial role in detecting fungal β-1,3-glucans. mdpi.comnih.gov These proteins bind to long, structured β-1,3-glucans, initiating innate immune responses such as the prophenoloxidase cascade. mdpi.comnih.gov Additionally, carbohydrate-binding modules (CBMs), which are non-catalytic domains often found in carbohydrate-active enzymes, are instrumental in recognizing specific polysaccharide structures, including this compound. nih.govnih.govwikipedia.org
Structural Basis of this compound-Protein Complex Formation
Crystal structures of the N-terminal β-1,3-glucan recognition domain of insect βGRP/GNBP3 in complex with this compound have provided significant insights into the structural basis of this interaction. mdpi.comnih.gov These studies, conducted with proteins from Plodia interpunctella and Bombyx mori, revealed that a single N-terminal domain of βGRP/GNBP3 (βGRP-N) can simultaneously interact with three this compound chains. mdpi.comnih.gov The binding site on the protein is a pre-formed, rigid surface located on a convex β-sheet. nih.gov The interaction involves both hydrogen bonds and hydrophobic interactions with several amino acid residues. vulcanchem.com
A key feature of this complex is the arrangement of the three this compound molecules into a pseudo-quadruplex structure that closely mimics the triple-helical conformation of natural β-1,3-glucans. mdpi.comnih.gov This structural mimicry is stabilized by inter-chain hydrogen bonds between the O2 atoms of adjacent this compound chains. nih.govvulcanchem.com This specific arrangement provides a structural explanation for the high affinity and specificity of βGRP/GNBP3 for the triple-helical form of β-glucans. mdpi.comnih.gov
Similarly, Carbohydrate-Binding Modules (CBMs), particularly those from family 6 (CBM6), exhibit unique structural features for recognizing β-1,3-glucans. nih.gov The crystal structure of a CBM6 from Bacillus halodurans (BhCBM6) in complex with this compound shows a binding cleft that is sealed at one end, conferring specificity for the non-reducing end of the glycan. nih.gov
Analysis of Binding Modes and Affinity (e.g., non-reducing end binding, pseudo-quadruplex structures)
The binding of this compound to its protein receptors is characterized by specific modes and varying affinities. In the case of insect βGRP/GNBP3, the protein displays a strong preference for long, structured triple-helical β-glucans, with little affinity for shorter or denatured glucans. nih.gov The formation of the pseudo-quadruplex structure with three this compound chains explains this high affinity for the triplex conformation. mdpi.com The interaction is extensive, with one βGRP-N molecule contacting six glucose residues, two from each of the three this compound chains. nih.gov Isothermal titration calorimetry has shown a binding constant (Ka) of 2.2 × 106 M−1 between Plodia βGRP-N and laminarin, a soluble β-1,3-glucan. nih.gov
Carbohydrate-Binding Modules from family 6 (CBM6) have evolved diverse binding profiles, often featuring multiple distinct ligand-binding sites. nih.gov For instance, BhCBM6 binds β-1,3-glucooligosaccharides with affinities around 1 x 105 M−1 and specifically recognizes the non-reducing end of the sugar chain. nih.gov This is in contrast to other CBMs and highlights the unique adaptations within this family for recognizing different glycan structures. nih.gov Some CBM6 modules, like ZgLamCCBM6, have two distinct binding clefts that interact with laminarin in different manners (exo- and endo-type binding), demonstrating complex binding kinetics.
Classification of Glycan Recognition into Exo-type and Endo-type Binding
The recognition of polysaccharides like this compound by proteins is a critical biological process, and the mode of binding can be broadly categorized into two main types: exo-type and endo-type. mdpi.com This classification is based on which part of the glycan chain the protein interacts with. mdpi.compnas.org
Exo-type Binding: Exo-type binding occurs when a protein, such as a lectin or a Carbohydrate-Binding Module (CBM), recognizes and interacts with the terminal units of a polysaccharide chain. mdpi.compnas.org The binding site in exo-type binders is often a pocket or a partially sealed cleft that accommodates the end of the glycan. mdpi.compnas.org This specificity for terminal residues means that exo-type binders are adept at identifying the ends of a carbohydrate polymer. nih.gov For instance, CBMs that are classified as "exo-binding" type C specifically recognize the termini of individual glycan chains. nih.gov A CBM6 module found in the bacterium Bacillus halodurans demonstrates this mode by binding to the non-reducing terminal stretch of six glucose residues in β-1,3-glucooligosaccharides, making it a classic example of an exo-binder. nih.gov
Endo-type Binding: In contrast, endo-type binding involves the recognition of internal regions within a polysaccharide chain. mdpi.comnih.gov The binding sites of endo-type lectins or CBMs are typically open clefts or grooves on the protein surface that can accommodate a segment from the middle of the glycan chain. mdpi.compnas.org This allows for multiple potential binding sites along a single long polysaccharide. Endo-type lectins can enhance their binding affinity to polysaccharide ligands through mechanisms such as multiple-site interactions or by recognizing specific ordered or higher-ordered structures of the polysaccharide. mdpi.com CBMs described as "endo" binders (Type B) are known to recognize these internal sections of individual, often soluble, glycan chains. nih.gov
The distinction between these binding modes is fundamental to the function of glycan-hydrolyzing enzymes (glycoside hydrolases) and non-catalytic CBMs. asm.org Exo-acting enzymes cleave monosaccharides from the ends of a polymer, whereas endo-acting enzymes cleave internal glycosidic bonds, breaking the polymer into smaller fragments. asm.org
| Binding Type | Interaction Site on Polysaccharide | Binding Site Topology | Typical Function | Example |
|---|---|---|---|---|
| Exo-type | Terminal units (non-reducing end) | Pocket or partially sealed cleft mdpi.compnas.org | Recognizes the end of a glycan chain nih.gov | Type C Carbohydrate-Binding Modules (CBMs) recognizing termini of β-glucans nih.gov |
| Endo-type | Internal units | Open cleft or groove mdpi.compnas.org | Recognizes internal regions of a glycan chain mdpi.comnih.gov | Type B Carbohydrate-Binding Modules (CBMs) binding to soluble glycan chains nih.gov |
Microbial Chemotaxis and Signaling Mechanisms
Chemotaxis is a vital behavioral response in which microorganisms direct their movement toward or away from chemical stimuli in their environment. geeksforgeeks.org This process allows bacteria to locate nutrient-rich areas and avoid toxic substances, playing a crucial role in their survival and interaction with their ecosystem. geeksforgeeks.org Oligosaccharides, including this compound, can act as potent chemoattractants for various microbes, particularly in marine environments.
The mechanism of bacterial chemotaxis is a sophisticated signal transduction pathway that translates the detection of a chemical gradient into a change in the cell's motility. geeksforgeeks.orgnih.gov The core process involves several key components:
Signal Perception: The process begins when chemoreceptors, also known as methyl-accepting chemotaxis proteins (MCPs), on the bacterial cell surface detect a chemical stimulus. geeksforgeeks.orgnih.gov These receptors bind to specific molecules, such as this compound, which triggers a conformational change.
Signal Transduction Cascade: This conformational change is transmitted across the cell membrane to a series of cytoplasmic signaling proteins. nih.gov A central component is the histidine kinase, CheA, which is physically linked to the receptor via a coupling or scaffold protein called CheW. nih.gov In the absence of an attractant, CheA autophosphorylates. nih.gov
Phosphorylation Relay: The phosphate (B84403) group from the activated CheA is then transferred to a response regulator protein, CheY. nih.gov
Flagellar Motor Control: Phosphorylated CheY (CheY-P) diffuses through the cytoplasm and interacts with the flagellar motor switch complex. This interaction induces a change in the direction of flagellar rotation, typically causing the bacterium to "tumble" and randomly change direction. geeksforgeeks.orgnih.gov When an attractant like this compound binds to a chemoreceptor, the activity of CheA is inhibited, leading to lower levels of CheY-P. This results in counter-clockwise flagellar rotation, causing the flagella to form a rotating bundle that propels the bacterium in a straight line, or a "run". geeksforgeeks.org
Adaptation: The system can adapt to sustained levels of a stimulus, allowing the bacterium to respond to changes in concentration over a wide dynamic range, rather than the absolute concentration. nih.gov
Research has shown that marine bacteria exhibit strong chemotaxis towards polysaccharides, and this response can be enhanced by other abundant compounds. The ability of bacteria to sense and move towards sources of β-glucans like this compound is a significant ecological advantage, allowing them to effectively find and utilize these carbohydrates as an energy source. infn.it
| Protein | Function | Interaction |
|---|---|---|
| Chemoreceptors (MCPs) | Bind chemical attractants/repellents nih.gov | Transmits signal to CheA via CheW nih.gov |
| CheW | Coupling/scaffold protein nih.gov | Links chemoreceptors to the CheA kinase nih.gov |
| CheA | Histidine kinase nih.gov | Autophosphorylates and transfers phosphate to CheY nih.gov |
| CheY | Response regulator nih.gov | When phosphorylated, interacts with the flagellar motor to cause tumbling nih.gov |
Advanced Methodologies for Structural Characterization and Analysis of Laminarihexaose
Spectroscopic Techniques
Spectroscopic techniques are central to the structural analysis of complex carbohydrates like laminarihexaose. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information, offering a comprehensive picture of its molecular architecture and behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive and powerful tool for the detailed structural and conformational analysis of oligosaccharides in solution. glycopedia.eu It provides crucial data on monosaccharide composition, anomeric configuration, and the sequence and linkage of sugar residues. glycopedia.eu
While six-membered rings like glucopyranose typically adopt a stable chair conformation, studies on this compound and its derivatives have revealed significant conformational flexibility. saskoer.ca During the synthesis of this compound, NMR studies of intermediates showed unusually small coupling constants for some of the C-1 hydrogens. nih.gov X-ray crystallographic analysis of a protected this compound derivative confirmed that these anomalous NMR observations were due to some of the glucopyranose rings adopting a twist-boat conformation . nih.gov
The twist-boat conformation is a less stable, more flexible form compared to the rigid chair conformation. libretexts.org It arises from rotations around the C-C bonds of the ring, which helps to alleviate certain unfavorable nonbonded interactions that can occur in other conformations. libretexts.org The observation of this conformation in this compound highlights that its three-dimensional structure is not a simple static entity but a dynamic equilibrium of different ring shapes, which can influence its biological activity and interactions.
NMR is highly effective for studying the interactions between oligosaccharides and proteins. When this compound binds to a protein, changes can be observed in the NMR spectrum of either the protein or the ligand itself. nih.gov These changes, known as chemical shift perturbations (CSPs), are invaluable for identifying the binding site and determining the affinity of the interaction. nih.govnih.gov
In a notable study, the binding of this compound to the N-terminal domain of a β-1,3-glucan recognition protein (N-βGRP) from the insect Plodia interpunctella was investigated using NMR titration. nih.govresearchgate.net By collecting 2D ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled protein and adding increasing amounts of this compound, researchers could monitor changes in the chemical shifts of the protein's backbone amide protons and nitrogens. nih.govresearchgate.net The residues experiencing the most significant perturbations were mapped onto the protein's structure, revealing the binding site to be on the convex sheet of the protein. nih.govresearchgate.net The magnitude of the chemical shift change for each backbone NH group was calculated using the following formula, where ΔH and ΔN are the changes in the proton and nitrogen chemical shifts, respectively. nih.govresearchgate.net
Weighted Average Chemical Shift Change = [(ΔH² + (ΔN/5)²)/2]¹/²
These NMR titration experiments indicated a weak binding interaction between this compound and N-βGRP. nih.gov Similarly, NMR studies have shown that the immune receptor Dectin-1 interacts weakly with this compound. researchgate.net This use of CSPs provides a detailed view of the molecular recognition process at the atomic level.
The primary structure of this compound, a linear hexasaccharide of β-1,3-linked D-glucose units, is definitively confirmed using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov ¹H and ¹³C NMR spectroscopy are fundamental to this process. nih.gov
The ¹³C NMR spectrum of β(1–3)-glucans like this compound shows characteristic chemical shifts that confirm the identity and linkage of the glucose residues. researchgate.net The signals for the carbon atoms are found in distinct regions of the spectrum, providing a fingerprint of the molecule's structure. researchgate.net The anomeric carbon (C-1) involved in the β-glycosidic bond typically resonates around 103-105 ppm, while the linkage carbon (C-3) is significantly shifted downfield to the 83.7-89.1 ppm region compared to a non-linked glucose residue. researchgate.net
2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to correlate protons with their directly attached carbons and to identify long-range couplings between protons and carbons, respectively. uit.nonih.gov This allows for unambiguous assignment of all signals and confirms the β(1→3) glycosidic linkages between the glucose units.
Table 1: Characteristic ¹³C NMR Chemical Shifts for β(1–3)-Glucans
| Carbon Atom | Chemical Shift Range (ppm) |
|---|---|
| C-1 | 103.0 - 105.7 |
| C-3 | 83.7 - 89.1 |
| C-5 | ~75.8 |
| C-2 | ~75.8 |
| C-4 | ~68.7 |
| C-6 | ~61.8 |
Data sourced from research on short β(1–3)-glucans. researchgate.net
Ligand Binding Analysis via Chemical Shift Perturbations
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique that provides information about the molecular weight and composition of a molecule. bruker.com For oligosaccharides, it is often used in conjunction with NMR for complete structural characterization. glycopedia.eu
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of non-volatile and thermally fragile molecules like carbohydrates. bruker.comresearchgate.net It is widely used for product analysis in enzymatic hydrolysis or chemical synthesis and is a powerful tool for distinguishing between isomers. researchgate.netresearchgate.net
In product analysis, MALDI-TOF MS can rapidly identify the components of a complex mixture. For example, in studies of the enzymatic hydrolysis of laminarin (a larger β-1,3-glucan) by a β-1,3-endoglucanase, MALDI-TOF spectra clearly identified a series of laminaripolysaccharides, with a distinct peak corresponding to the sodium adduct of this compound ([L6+Na]⁺). researchgate.net
A significant challenge in carbohydrate analysis is the differentiation of isomers, which have the same mass but different structures (e.g., different linkages or stereochemistry). nih.gov MALDI-TOF MS, especially when coupled with fragmentation techniques (MS/MS), can generate unique fragmentation patterns that serve as fingerprints for specific isomers. researchgate.net Research has shown that this compound (composed of β-1,3 linkages) can be distinguished from its isomer, isomaltohexaose (composed of α-1,6 linkages), by nanoparticle-assisted fragmentation in MALDI-TOF MS. researchgate.net The resulting spectra show specific fragment ions (Y/B-type and A/X-type ions) that are characteristic of the different glycosidic linkages, allowing for their unambiguous differentiation. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Laminarin |
| Isomaltohexaose |
| D-glucose |
ESI-MS for Transglycosylation Product Characterization
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for characterizing the products of enzymatic reactions, including the transglycosylation reactions involving this compound. In a notable study, ESI-MS was employed to analyze the products formed when a novel endo-1,3-β-glucanase from the scallop Chlamys farreri, named Lcf, catalyzed transglycosylation reactions. nih.govresearchgate.netsemanticscholar.org In these experiments, this compound served as the glycosyl donor, and various molecules were tested as acceptors. nih.govsemanticscholar.orgresearchgate.net
The resulting product mixtures were analyzed by ESI-MS, which allowed for the identification of both hydrolysis and transglycosylation products based on their mass-to-charge ratios (m/z). nih.govresearchgate.net The use of different acceptors, such as methyl α-d-glucopyranoside, methyl β-d-glucopyranoside, glycerol, and D-sorbitol, demonstrated the versatility of the enzyme and provided a range of novel glycosides. nih.govsemanticscholar.org For instance, when D-sorbitol was used as an acceptor, three distinct transglycosylation products were observed, indicating the transfer of glucose, laminaribiose (B1201645), and laminaritriose moieties to the sorbitol molecule. semanticscholar.org This highlights the capability of ESI-MS to resolve and identify multiple products from a single reaction mixture, providing detailed insights into the enzyme's specificity.
The data from these analyses are often presented in tables summarizing the m/z values of the detected ion peaks, which correspond to the sodium adducts ([M+Na]⁺) of the various products. nih.govresearchgate.net This information is critical for confirming the successful synthesis of new glycoconjugates and for understanding the mechanistic details of the enzymatic transglycosylation process.
Interactive Table: ESI-MS Analysis of Transglycosylation Products with this compound as Donor
| Acceptor | Observed Transglycosylation Products | Reference |
| Methyl α-d-glucopyranoside | Products indicating transfer of glucose, laminaribiose, and laminaritriose. | semanticscholar.org |
| Methyl β-d-glucopyranoside | Products indicating transfer of glucose, laminaribiose, and laminaritriose. | semanticscholar.org |
| Glycerol | Five distinct transglycosylation products were generated. | semanticscholar.org |
| D-Sorbitol | Three transglycosylation products linked with sorbitol were observed. | semanticscholar.org |
| Ethanol | A single transglycosylation product was detected. | researchgate.net |
| L-Serine | A single transglycosylation product was detected. | researchgate.net |
Ambient Infrared-Assisted Dissociation for Informative Carbohydrate Fragmentation and Isomer Differentiation
A novel and rugged method for the structural identification of carbohydrates, including the differentiation of isomers like this compound and isomaltohexaose, involves ambient infrared-assisted dissociation. nih.govresearchgate.netresearchgate.net This technique utilizes an infrared (IR) irradiation system to induce fragmentation of carbohydrate samples under ambient conditions, without the need for direct instrumentation within a mass spectrometer. nih.govresearchgate.netresearchgate.net
This method has been shown to significantly enhance the fragmentation of carbohydrates. nih.govresearchgate.net For example, in the analysis of Globo-H, ambient IR exposure led to a 4.4-fold and 3.4-fold increase in the number of cross-ring cleavages compared to an untreated control and collision-induced dissociation (CID), respectively. nih.govresearchgate.net Furthermore, a 25-82% enhancement in glycosidic bond cleavages was observed with ambient IR compared to the other methods. nih.govresearchgate.net
The unique fragmentation patterns, particularly the first-generation fragments produced by ambient IR, are instrumental in differentiating between carbohydrate isomers. nih.govresearchgate.net This was demonstrated in a study that successfully differentiated three trisaccharide isomers. nih.govresearchgate.net Moreover, semi-quantitative analysis of a mixture of two hexasaccharide isomers, including this compound, was achieved with a high coefficient of determination (R² of 0.982), showcasing the method's potential for both qualitative and quantitative applications. nih.govresearchgate.net The proposed mechanisms behind this enhanced fragmentation are photothermal and radical migration effects induced by the ambient IR. nih.govresearchgate.net
Analysis of Cross-Ring Cleavages and Glycosidic Bond Cleavages for Structural Assignment
Tandem mass spectrometry (MS/MS) is a cornerstone for the structural elucidation of oligosaccharides like this compound, relying on the analysis of fragmentation patterns, specifically cross-ring and glycosidic bond cleavages. ucdavis.edu The nomenclature established by Domon and Costello is widely used to assign these fragments, where ions containing the non-reducing end are labeled A, B, and C, and those with the reducing end are X, Y, and Z. ucdavis.edu
Glycosidic bond cleavages, which occur between sugar residues, provide information about the sequence and branching of the oligosaccharide. ucdavis.edu Cross-ring cleavages, involving the breakage of two bonds within a sugar ring, are particularly valuable for determining linkage positions, although they are often less frequent than glycosidic bond cleavages. ucdavis.edu
Different fragmentation techniques can yield varying types of cleavages. For instance, electron capture dissociation (ECD) of a this compound-Mg²⁺ complex can produce a series of ions, including those resulting from cross-ring cleavages. nih.gov In some cases, secondary fragment ions can be misinterpreted. nih.gov For example, certain ions in the ECD spectrum of the this compound-Mg²⁺ complex have the same m/z as the ⁰,³A ion series from a cellobiose-Mg²⁺ complex. nih.gov However, given that this compound consists of 1→3 linked glucosyl rings, a 0,3 cross-ring cleavage would result in the loss of C₃H₆O₃ from all residues. nih.gov
The development of unconventional fragmentation methods like ultraviolet photodissociation (UVPD) and electron detachment dissociation (EDD) has further enhanced the ability to generate structurally informative cross-ring fragments. nih.govcore.ac.uk These techniques can provide more detailed structural information than traditional collision-induced dissociation (CID). core.ac.ukrpi.edu
Chromatographic Techniques
High-Performance Anion-Exchange Chromatography (HPAEC) with Pulsed Amperometric Detection (PAD)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and established method for the analysis of carbohydrates, including oligosaccharides like this compound. nih.govlcms.cz This technique is particularly well-suited for separating and quantifying carbohydrates without the need for derivatization, as the direct detection is highly efficient. lcms.cz
HPAEC-PAD is routinely used for analyzing the products of enzymatic hydrolysis. For instance, the hydrolysis products of laminarin and other β-glucans, which include this compound and smaller oligosaccharides, can be effectively separated and quantified using this method. scispace.com The technique's high resolution allows for the separation of closely related oligosaccharides, providing a detailed profile of the reaction products. lcms.cz
The method's robustness has been demonstrated in various applications, including the characterization of honeys by analyzing their sugar profiles. mdpi.com The ability of HPAEC-PAD to separate a wide range of carbohydrates, from monosaccharides to polysaccharides, makes it an invaluable tool in glycobiology and food science. lcms.czmdpi.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical and enzymatic reactions. nih.govlibretexts.org In the context of this compound, TLC is an effective way to visualize the hydrolysis of this oligosaccharide by enzymes like endo-1,3-β-glucanases. nih.gov
By spotting aliquots of the reaction mixture on a TLC plate at different time intervals, the disappearance of the substrate (this compound) and the appearance of hydrolysis products (smaller oligosaccharides and glucose) can be observed. nih.govresearchgate.net The separation of these components on the TLC plate allows for a qualitative assessment of the reaction's progress. nih.gov
For effective monitoring, a three-lane spotting strategy is often employed: one lane for the starting material, one for the reaction mixture, and a "cospot" lane containing both. rochester.edu This helps in accurately identifying the spots corresponding to the reactant and products, especially when their retention factors (Rf) are similar. rochester.edu The developed TLC plate is typically visualized using a suitable staining reagent or under UV light if the compounds are UV-active. rochester.edu This technique provides a quick and convenient way to determine the optimal reaction time and to screen for enzymatic activity.
Size-Exclusion and Reversed-Phase High-Performance Liquid Chromatography (HPLC) for Oligosaccharide Separation
High-Performance Liquid Chromatography (HPLC) offers various modes for the separation of oligosaccharides, with size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC) being prominent techniques. phenomenex.comshodex.com
Size-Exclusion Chromatography (SEC), also known as gel filtration or gel permeation chromatography, separates molecules based on their size in solution. phenomenex.com This method is suitable for separating a mixture of oligosaccharides, such as those produced from the hydrolysis of larger polysaccharides, into fractions based on their degree of polymerization. Larger molecules elute first, followed by progressively smaller ones.
Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. shodex.comijirmps.org While native oligosaccharides are generally hydrophilic, which can lead to poor retention on standard RP columns, derivatization can be employed to increase their hydrophobicity and improve separation. ijirmps.orgnih.gov For instance, derivatization with a hydrophobic tag allows for the separation of very similar oligosaccharides. diva-portal.org However, recent advancements have shown that even underivatized glycans can be separated on reversed-phase columns, particularly when coupled with advanced detection methods like mass spectrometry. nih.gov Both SEC and RP-HPLC are powerful tools for the purification and analytical separation of this compound and related oligosaccharides, often used in conjunction to achieve high-purity samples for further structural and functional studies. nih.gov
Interactive Table: Chromatographic Techniques for this compound Analysis
| Technique | Principle of Separation | Application for this compound | Reference |
| HPAEC-PAD | Anion exchange and pulsed amperometric detection | Separation and quantification of hydrolysis products | nih.govscispace.com |
| TLC | Differential migration on a stationary phase | Monitoring enzymatic hydrolysis reactions | nih.govlibretexts.org |
| SEC-HPLC | Molecular size | Separation of oligosaccharides by degree of polymerization | phenomenex.com |
| RP-HPLC | Hydrophobicity | Separation of native or derivatized oligosaccharides | ijirmps.orgnih.gov |
Capillary Electrophoresis with Derivatization for Analysis of Natural Carbohydrates
Capillary electrophoresis (CE) has emerged as a powerful analytical technique for carbohydrate analysis, offering high-resolution separations. researchgate.net However, neutral carbohydrates like this compound lack a native chromophore or charge, which complicates their detection by common CE detectors such as UV-visible or fluorescence detectors. researchgate.netmdpi.com To overcome this limitation, derivatization strategies are employed to introduce a charged or chromophoric/fluorophoric tag to the carbohydrate molecule. unifi.it This chemical modification not only enhances detection sensitivity but can also improve separation selectivity in capillary zone electrophoresis (CZE) by altering the charge-to-mass ratio of the analyte. unifi.it
One common derivatization approach is reductive amination, where the reducing end of the oligosaccharide reacts with a primary amine-containing label. springernature.com This reaction forms a Schiff base, which is subsequently reduced to a stable secondary amine. Reagents such as p-aminobenzoic acid (PABA) have been successfully used for this purpose, allowing for UV detection. For even greater sensitivity, fluorescent tags are utilized, enabling laser-induced fluorescence (LIF) detection. unifi.it An example of such a reagent is 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), which introduces both a fluorophore and negative charges to the carbohydrate, enhancing its electrophoretic mobility and separation. nih.gov Another fluorescent label, 2,3-naphthalenediamine, reacts with aldoses to form stable NAIM derivatives, which can be analyzed by CE to determine carbohydrate composition and even enzymatic digestion products of oligosaccharides like this compound. mdpi.com The choice of derivatizing agent and the optimization of reaction conditions, such as temperature and pH, are crucial for achieving reproducible and sensitive analysis of natural carbohydrates like this compound.
| Derivatization Reagent | Analyte Tagged | Detection Method | Key Advantages |
| p-Aminobenzoic acid (PABA) | Reducing end of carbohydrates | UV Detection | Simple, selective, and allows for analysis in standard CE-UV systems. |
| 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS) | Reducing end of carbohydrates | UV and Fluorescence Detection | Introduces negative charge, enhancing electrophoretic separation, and provides high sensitivity via fluorescence. nih.gov |
| 2,3-Naphthalenediamine | Aldoses (forms NAIM derivatives) | Fluorescence Detection | High-yielding, stable product suitable for CE analysis without extensive purification; useful for monitoring glycanase activity. mdpi.com |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines (can be used for aminated sugars) | UV and Fluorescence Detection | Fast reaction under mild conditions and produces stable, highly fluorescent derivatives. unifi.it |
| Rhodamine 110 | N-linked oligosaccharides | Laser-Induced Fluorescence (LIF) Detection | Provides extremely high sensitivity for the analysis of glycoproteins and their constituent oligosaccharides. |
X-ray Crystallography for Molecular and Complex Structures
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline substance. wikipedia.organton-paar.com By analyzing the diffraction pattern produced when a crystal is exposed to an X-ray beam, researchers can generate a detailed electron density map and deduce the precise arrangement of atoms, bond lengths, and bond angles. wikipedia.orgazolifesciences.com This powerful method has been indispensable in revealing the structures of complex biological molecules, including oligosaccharides and their interactions with proteins. wikipedia.org
The intrinsic flexibility of oligosaccharides can make them challenging to crystallize. However, by using protected derivatives, it is possible to obtain high-quality crystals suitable for X-ray diffraction analysis. These studies provide invaluable insights into the preferred conformations of the oligosaccharide backbone.
Structural studies of this compound, a β-1,3-linked glucan, have revealed its capacity to form ordered helical structures. This conformation is stabilized by a network of hydrogen bonds. vulcanchem.com In crystal structures, particularly when complexed with recognition proteins, this compound chains can arrange into a triple-helical structure, which is believed to mimic the native conformation of larger β-1,3-glucans. vulcanchem.comsemanticscholar.org This triple helix is stabilized by inter-chain hydrogen bonds between the O2 atoms of adjacent glucose residues. vulcanchem.com Furthermore, the helical conformation is reinforced by intra-strand hydrogen bonds, contributing to its structural stability. vulcanchem.com This detailed conformational information is critical for understanding how this compound is recognized by and interacts with biological receptors.
Co-crystallization of this compound with its target proteins is a crucial technique for understanding the molecular basis of carbohydrate-protein recognition. nih.gov This method allows for the direct visualization of the binding interface at atomic resolution, revealing the specific amino acid residues involved in the interaction and the conformation adopted by the oligosaccharide upon binding. asm.org
Numerous studies have successfully determined the crystal structures of this compound in complex with various proteins, including β-glucan recognition proteins (βGRPs) and carbohydrate-binding modules (CBMs). semanticscholar.orgmdpi.comnih.gov For example, the crystal structure of the N-terminal domain of the insect βGRP in complex with this compound showed that one protein domain simultaneously interacts with three separate this compound chains. vulcanchem.comsemanticscholar.org These three oligosaccharide chains arrange in a spatial configuration that closely resembles a triple helix. semanticscholar.org
Similarly, the crystal structure of a family 6 CBM (BhCBM6) with this compound revealed a unique binding mode specific for the non-reducing end of the glycan. nih.govniph.go.jp The binding cleft of this protein is sealed at one end, which dictates its specificity. nih.gov In another example, the co-crystal structure of an antibody Fab fragment (JoJ48C11) with this compound identified a key aspartate residue in the heavy chain as being critical for binding to the non-reducing end of the oligosaccharide. researchgate.net These structural studies provide a detailed blueprint of the binding interactions, including hydrogen bonds and van der Waals contacts, that govern the specificity of protein-carbohydrate recognition. asm.orgresearchgate.net
| Protein | PDB Code | Key Interacting Residues | This compound Conformation/Arrangement |
| Plodia interpunctella βGRP-N | Not specified in snippets | Not specified in snippets | Three this compound chains form a pseudo-quadruplex structure, mimicking a β-glucan triple helix. mdpi.comnih.gov |
| Bombyx mori βGRP-N | Not specified in snippets | Asp49 | Interacts with three this compound chains arranged in a triple-helix-like structure. mdpi.com |
| Bacillus halodurans CBM6 (BhCBM6) | 1W9W | Not specified in snippets | Binds to the non-reducing end of the U-shaped this compound; a third binding site on the protein surface confers high affinity. semanticscholar.orgnih.gov |
| Antibody Fab fragment (JoJ48C11) | Not specified in snippets | Asp105 (Heavy Chain) | Binds the O4 and O6 atoms of the non-reducing end of this compound in a bidentate fashion. researchgate.netresearchgate.net |
| Endo-β-1,3-glucanase (PbGH64) | 5H9Y | Not specified in snippets | Two intertwined this compound chains are found in the catalytic groove. mdpi.comnih.gov |
Oligosaccharide Conformation in Protected Hexasaccharide Crystal Structures
Hybrid Analytical Approaches
Hybrid or hyphenated analytical techniques, which combine two or more analytical methods, have revolutionized the analysis of complex mixtures. alwsci.com By coupling a separation technique like liquid chromatography (LC) with a spectroscopic detection method like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can achieve both high-resolution separation and detailed structural characterization of individual components from a single analysis. alwsci.comwiley.com
The combination of liquid chromatography with mass spectrometry (LC-MS) and with nuclear magnetic resonance spectroscopy (LC-NMR) represents a powerful strategy for comprehensive metabolite profiling and the analysis of complex mixtures, such as natural product extracts or biological fluids. alwsci.comnih.gov LC-MS provides highly sensitive detection and accurate mass information, yielding the molecular formula of an analyte. nih.gov LC-NMR, on the other hand, delivers detailed structural information, allowing for the definitive identification of isomers that are indistinguishable by MS alone. nih.gov
The integration of these techniques can be achieved through various workflows. nih.gov In on-flow LC-MS-NMR, the column eluent is split and sent simultaneously to both detectors. nih.gov However, the primary challenge in LC-NMR is the inherently lower sensitivity of NMR compared to MS. nih.gov To address this, stop-flow techniques can be employed, where the chromatographic flow is paused while the NMR spectrum of a specific peak is acquired. nih.gov
An even more advanced approach is LC-MS-SPE-NMR, where chromatographic peaks of interest, identified by MS, are trapped onto solid-phase extraction (SPE) cartridges. nih.gov The trapped analyte can then be eluted with a small volume of a deuterated solvent and transferred to the NMR for analysis. nih.gov This method allows for significant sample concentration, thereby enhancing NMR sensitivity. nih.gov While direct studies focusing solely on this compound using these integrated platforms are not prevalent, these hybrid methods are ideally suited for identifying and structurally characterizing oligosaccharides like this compound within complex biological matrices, facilitating metabolomic studies and the discovery of natural products. nih.govresearchgate.net
Research Applications of Laminarihexaose in Academic Disciplines
Plant Science Research
In plant science, laminarihexaose is utilized to probe the complex world of plant cell walls, their interactions with microbes, and for the development of high-throughput analytical tools.
This compound is instrumental in studying the structure and function of plant cell walls. The plant cell wall is a dynamic and complex structure primarily composed of polysaccharides like cellulose (B213188), hemicelluloses, and pectins. biorxiv.org Among these, β-1,3-glucans, such as callose, play vital roles in processes like cell division, pollen development, and defense.
Research has revealed a significant heterogeneity in plant callose, challenging the view of it as a uniform polymer. biorxiv.org this compound and other laminari-oligosaccharides are used in hapten inhibition assays to characterize the binding specificity of monoclonal antibodies that target β-1,3-glucans. biorxiv.org This allows for a more precise understanding of the different structural forms of callose present in the cell wall. biorxiv.org Studies have indicated strong interactions between callose and other cell wall components like xyloglucan (B1166014) and pectin, forming complex networks. biorxiv.org The release of callose after the enzymatic digestion of cellulose further supports the existence of callose-cellulose interactions within the cell wall. biorxiv.org Understanding these interactions is key to deciphering their impact on cell wall mechanics and plant development. unl.pt
This compound is recognized as a Microbe-Associated Molecular Pattern (MAMP), a molecular signature that can be perceived by plants to initiate immune responses. mpg.denih.gov It has been identified as a major component of the cell wall of certain fungal phytopathogens, such as Plectosphaerella cucumerina, and acts as a potent elicitor of immunity in plants like Arabidopsis thaliana. mpg.de
The perception of β-1,3-glucans like this compound can trigger a variety of defense responses in plants, including the production of reactive oxygen species (ROS), a rapid and early event in plant defense signaling. nih.govresearchgate.net However, the response to β-1,3-glucans can be species-specific. For instance, Arabidopsis thaliana and Capsella rubella primarily perceive short-chain β-1,3-glucans like this compound, while other plants like Nicotiana benthamiana respond more strongly to longer-chain β-1,3-glucans such as laminarin. mpg.denih.gov Monocots like barley (Hordeum vulgare) can recognize both short and long β-1,3-glucans. mpg.denih.gov
Some plant pathogens have evolved mechanisms to evade these defenses. For example, the effector protein Erc1 from the corn smut fungus Ustilago maydis exhibits exo-β-1,3-glucanase activity, enabling it to hydrolyze this compound. nih.gov This activity is crucial for attenuating β-glucan-induced defense responses, such as the ROS burst, thereby facilitating fungal colonization. nih.govresearchgate.net
| Plant Species | Response to this compound (Short-chain) | Response to Laminarin (Long-chain) | Key Findings |
|---|---|---|---|
| Arabidopsis thaliana | Strong Immune Activation | Weak/No Response | Recognizes short β-1,3-glucans as a primary immune elicitor. mpg.denih.gov |
| Nicotiana benthamiana | Weak/No Response | Strong Immune Activation | Perception of long-chain β-1,3-glucans is independent of the CERK1 receptor. mpg.denih.gov |
| Hordeum vulgare (Barley) | Immune Activation | Immune Activation | Recognizes both short and long unbranched β-1,3-glucans. mpg.de |
Oligosaccharide microarrays are powerful high-throughput tools for studying carbohydrate-protein interactions. researchgate.net These platforms allow for the simultaneous screening of hundreds of molecular interactions with minimal sample consumption. researchgate.net this compound and other defined oligosaccharides are critical components for creating these microarrays, which offer higher resolution than arrays populated with large, structurally heterogeneous polysaccharides. researchgate.net
To create these arrays, oligosaccharides like this compound are typically coupled to a carrier protein to form neoglycoconjugates, which can then be printed onto microarray slides. researchgate.net These versatile microarrays are used to characterize the binding specificity of monoclonal antibodies, carbohydrate-binding modules (CBMs), and other glycan-binding proteins. researchgate.netnih.gov This technology is making significant contributions to plant glycomic research by enabling more effective discovery and screening of carbohydrate-active enzymes and molecular probes for cell wall components. researchgate.net
Studies on Plant-Microbe Interactions and Host Defense Responses
Enzymology and Glycoside Hydrolase Studies
This compound is an indispensable substrate in the fields of enzymology and the study of glycoside hydrolases (GHs), enzymes that break down complex carbohydrates.
This compound is frequently used to determine the mode of action and substrate specificity of various β-glucanases. mdpi.com By analyzing the hydrolysis products of this compound, researchers can distinguish between endo-acting enzymes, which cleave internal glycosidic bonds, and exo-acting enzymes, which cleave from the ends of the oligosaccharide chain.
For example, studies on an endo-β-1,3-glucanase from Paenibacillus sp. GKG (PsLam81A), a member of the GH81 family, showed it could degrade this compound down to laminaribiose (B1201645) and glucose. mdpi.comvu.lt This enzyme demonstrated lower activity towards shorter oligosaccharides, with laminaritriose being the minimal substrate. mdpi.comvu.lt In contrast, a purified exo-1,3-β-D-glucanase from barley seedlings was shown to hydrolyze this compound to yield only monomeric glucose, confirming its exo-acting nature. oup.com
This compound is also used in comparative studies to probe changes in enzyme specificity. In a study on barley β-d-glucanases, variants of a (1,3;1,4)-β-d-glucanase were created that gained the ability to hydrolyze (1,3)-β-d-glucans, including this compound. nih.govacs.org This type of substrate specificity profiling is crucial for understanding the structural basis of enzyme function and for engineering enzymes with novel activities. nih.gov
| Enzyme/Family | Source Organism | Mode of Action | Primary Hydrolysis Products from this compound |
|---|---|---|---|
| PsLam81A (GH81) | Paenibacillus sp. GKG | Endo-acting | Laminaripentaose (B3028596), Laminaritetraose, Laminaritriose, Laminaribiose, Glucose. mdpi.comvu.lt |
| Exo-1,3-β-D-glucanase | Hordeum vulgare (Barley) | Exo-acting | Glucose. oup.com |
| SCLam (GH16) | Soil Metagenome | Endo-acting | Range of substrates with lower degrees of polymerization, down to glucose. nih.gov |
| LPHase (GH64) | Streptomyces matensis | Endo-acting | Laminaripentaose is a major product from longer substrates. cazypedia.orgoup.com |
This compound is a key substrate for elucidating the catalytic mechanisms of glycoside hydrolases. oup.com By co-crystallizing enzymes with this compound or its analogues, researchers can obtain high-resolution three-dimensional structures of the enzyme-substrate complex. These structures provide invaluable insights into the architecture of the active site and the specific amino acid residues involved in substrate binding and catalysis. cazypedia.orgoup.com
For instance, the crystal structure of a GH64 family laminaripentaose-producing-β-1,3-glucanase (LPHase) was modeled with a docked this compound molecule. oup.com This model helped identify key catalytic residues, such as Glu¹⁵⁴ and Asp¹⁷⁰, and other residues in the substrate-binding site. oup.com Subsequent site-directed mutagenesis and kinetic analysis confirmed the roles of these residues, supporting the proposed inverting catalytic mechanism for this enzyme family. cazypedia.orgoup.com Similarly, the crystal structure of a bacterial GH55 family exo-β-1,3-glucanase in complex with this compound revealed the positioning of the substrate in the active site and helped identify the general acid catalyst. cazypedia.org
This compound is also used to study the transglycosylation activity of some glycoside hydrolases. researchgate.netnih.gov These enzymes can transfer a sugar moiety from a donor like this compound to an acceptor molecule other than water. For example, a novel endo-1,3-β-glucanase from the scallop Chlamys farreri was shown to use this compound as a donor in transglycosylation reactions with various acceptors. researchgate.net
Discovery and Biochemical Characterization of Novel Glycoside Hydrolases and Transglycosidases
This compound, a well-defined β-1,3-glucan oligosaccharide, serves as a critical tool for the discovery and detailed biochemical analysis of novel carbohydrate-active enzymes, particularly glycoside hydrolases (GHs) and transglycosidases. Its defined structure allows researchers to probe the substrate specificity, mode of action, and kinetic parameters of these enzymes with high precision.
One key application of this compound is in determining the minimal substrate size required for enzyme recognition and catalysis. For instance, a novel GH128 laminarinase, OUC-BsLam26, from the intestinal bacterium Bacteroides sp. was found to recognize this compound as its minimum substrate for hydrolysis. sciopen.com This enzyme degrades laminarin in an endo-type manner, producing a range of smaller laminarioligosaccharides, with laminaritetraose being the main product. sciopen.com Similarly, the characterization of a GH55 enzyme, SacteLam55A, involved using this compound in complex with an inactive mutant (E502A) to elucidate the structure of the active site and substrate binding clefts. nih.gov
This compound is also instrumental in characterizing the transglycosylation activity of certain enzymes. A β(1–3)-glucan branching transglycosidase from Aspergillus fumigatus, rBgt2p, was characterized using reduced this compound to analyze the transfer products. nih.gov The enzyme was shown to release laminaribiose from the reducing end of a β(1–3)-linked oligosaccharide and transfer the remaining chain to another acceptor molecule. nih.gov In another study, a novel GH5 β-1,3-1,6-endoglucanase, Gly5M, from Saccharophagus degradans demonstrated transglycosylase activity towards laminarioligosaccharides. nih.govasm.org Furthermore, the GH17 transglycosylase Glt20 from Bradyrhizobium diazoefficiens was shown to utilize this compound as a substrate for trans-β-glucosidase activity, generating branched oligosaccharides. oup.com Docking studies with this compound have also been employed to model the ligand interactions within the catalytic cleft of GH17 transglycosylases, providing insights into the structural basis for their varied products. mdpi.com
The table below summarizes key enzymes whose biochemical properties have been elucidated using this compound.
| Enzyme Name | Enzyme Family | Source Organism | Application of this compound | Key Findings |
| OUC-BsLam26 | GH128 | Bacteroides sp. CBA7301 | Determination of minimum substrate | This compound is the minimum substrate for this endo-laminarinase. sciopen.com |
| SacteLam55A | GH55 | Streptomyces sp. ACTE | Structural studies of enzyme-substrate complex | Revealed active site and substrate binding clefts. nih.gov |
| rBgt2p | Transglycosidase | Aspergillus fumigatus | Characterization of transfer products | Catalyzes the transfer of a glucan chain after releasing laminaribiose. nih.gov |
| Gly5M | GH5 | Saccharophagus degradans 2-40T | Substrate for transglycosylation activity | Possesses both hydrolase and transglycosylase activity on β-1,3-oligosaccharides. nih.govasm.org |
| Glt20 | GH17 | Bradyrhizobium diazoefficiens | Substrate for trans-β-glucosidase activity | Generates branched oligosaccharides through transglycosylation. oup.com |
| PtLam | GH16 | Deep-sea Planctomycetota | Substrate for hydrolysis and transglycosylation | Acts as an exo-laminarinase and shows proficient transglycosylation capabilities. researchgate.net |
Chemical Biology Investigations
Elucidating Principles of Molecular Recognition in Glycan-Protein Interactions
This compound is a valuable molecular probe for investigating the fundamental principles of glycan-protein recognition, a process central to numerous biological events, from immune responses to microbial pathogenesis. Its well-defined hexameric structure allows for detailed analysis of the binding interfaces and the specific molecular forces that govern these interactions.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used in conjunction with this compound to map the binding sites of β-glucan binding proteins. nih.gov For example, NMR titration experiments with this compound were used to identify the residues on the convex sheet of the N-terminal domain of the insect β-1,3-glucan recognition protein (N-βGRP) that are involved in binding. nih.govresearchgate.net These studies showed that while this compound itself binds weakly, it induces significant chemical shift perturbations in specific amino acids of the protein, revealing the binding epitope. nih.govresearchgate.net
Saturation Transfer Difference (STD)-NMR studies have further elucidated the nature of these interactions. By observing the transfer of magnetization from the protein to the ligand, researchers can determine which parts of the oligosaccharide are in close contact with the protein. Studies on the interaction between this compound and the C-type lectin receptor Dectin-1, a key receptor for β-glucans in mammalian innate immunity, have revealed that Dectin-1 binds weakly to this compound. researchgate.netresearchgate.net This weak interaction is characteristic of many carbohydrate-protein binding events and highlights the importance of multivalency for achieving high-avidity binding in biological systems. researchgate.net The chain-length dependence of this interaction is also a key finding, with longer β-glucan chains showing stronger binding to Dectin-1. researchgate.netresearchgate.net
These investigations using this compound provide crucial insights into:
Binding Epitope Mapping: Identifying the specific amino acid residues within a protein's binding pocket that interact with the glycan. nih.govnih.govresearchgate.net
Ligand Conformation: Determining the conformation of the oligosaccharide when bound to the protein.
Thermodynamics of Binding: Quantifying the affinity and other thermodynamic parameters of the interaction, which are often in the low affinity range. nih.govresearchgate.net
Specificity: Confirming the specificity of the receptor for β-1,3-glucosidic linkages, as demonstrated by the inhibition of binding by laminarioligosaccharides but not by oligosaccharides with other linkages. tandfonline.com
The following table summarizes research findings from studies using this compound to probe glycan-protein interactions.
| Protein | Organism | Technique(s) | Key Findings |
| Dectin-1 | Human | NMR Spectroscopy | Weak binding affinity for this compound; interaction strength is chain-length dependent. researchgate.netresearchgate.net |
| N-terminal domain of β-1,3-glucan recognition protein (N-βGRP) | Plodia interpunctella (Indian meal moth) | NMR Titration, Isothermal Calorimetry, Analytical Ultracentrifugation | Weak binding of this compound, with perturbed residues localized on the convex sheet of the protein. nih.govresearchgate.net |
| Recombinant Human Macrophage β-Glucan Receptor Dectin-1 | Human | Inhibition Assay | Binding is specifically inhibited by laminarioligosaccharides (DP 5-7), demonstrating strict ligand specificity. tandfonline.com |
Design and Synthesis of Chemical Probes and Ligands for Biological Systems
The design and synthesis of chemical probes are central to chemical biology, enabling the study and manipulation of biological systems. These probes typically consist of a recognition element (ligand), a reactive group for covalent labeling, and a reporter group for detection or enrichment. asm.orgsigmaaldrich.com While the modular synthesis of probes based on various scaffolds is a well-established field, the specific use of this compound as a foundational scaffold for such probes is not yet a widely reported area of research. lstmed.ac.uknih.govrsc.org
In principle, this compound possesses characteristics that could make it a suitable scaffold for the development of targeted chemical probes for studying β-glucan binding proteins. Its defined structure provides a specific recognition motif for these proteins. By chemically modifying this compound, it could be equipped with photoreactive groups (e.g., diazirines, benzophenones) and bioorthogonal handles (e.g., alkynes, azides). sigmaaldrich.comoup.com Such probes could be used for:
Photoaffinity Labeling: To covalently cross-link the probe to its binding protein upon UV irradiation, allowing for the identification and characterization of previously unknown β-glucan receptors.
Target Identification and Validation: To confirm the engagement of a small molecule inhibitor with its target protein in a complex biological sample.
Activity-Based Protein Profiling (ABPP): To study the activity of enzymes that process β-glucans directly in their native environment.
However, the synthesis of such complex carbohydrate-based probes presents significant challenges, including the need for sophisticated protecting group strategies to achieve regioselective modification. At present, the literature primarily contains reports on the synthesis of this compound itself and its derivatives for structural and binding studies, rather than its incorporation into functional chemical probes for broader chemical biology applications. tandfonline.com
Structural Glycomics and Glycan Mapping
Creation of Oligosaccharide Molecular Libraries and Two-Dimensional HPLC Maps
The structural complexity and diversity of glycans necessitate systematic approaches for their analysis. The creation of oligosaccharide molecular libraries and multidimensional chromatographic maps represents a powerful strategy in structural glycomics, and this compound is a key component in the development of such resources for β-glucans.
A notable example is the development of a molecular library of branched β-glucan oligosaccharides derived from laminarin, a polysaccharide from the brown alga Laminaria digitata. nih.gov In this work, laminarin was subjected to partial acid hydrolysis to generate a mixture of oligosaccharides, including this compound and other laminarioligosaccharides. nih.gov These oligosaccharides were then labeled with a fluorophore, 2-aminopyridine (B139424) (PA), to enable sensitive detection. nih.gov
The fluorescently labeled oligosaccharides were separated and purified using a combination of size-fractionation and reversed-phase high-performance liquid chromatography (HPLC). nih.govnih.gov By systematically determining the structures of the isomeric oligosaccharides, a two-dimensional (2D)-HPLC map was constructed. nih.govnih.gov This map plots the elution times of the oligosaccharides on two different HPLC columns (e.g., normal-phase and reversed-phase), providing a unique coordinate for each structure. nih.gov
This 2D-HPLC map, which includes the position of this compound, serves as a reference database for the structural analysis of more complex β-glucans. nih.gov By hydrolyzing an unknown larger β-glucan into smaller fragments and comparing their positions on the 2D-HPLC map to the standards in the library, the structure of the original polysaccharide can be elucidated. nih.gov This approach has been successfully used to determine the structure of a branched decamer oligosaccharide. nih.gov Such libraries and maps are invaluable tools for the fine structural analysis of physiologically active β-glucans and for identifying the specific glycan structures that interact with receptors like Dectin-1. nih.gov
Methodologies for Differentiation of Carbohydrate Linkage Isomers
Distinguishing between carbohydrate linkage isomers, which have the same mass but different connectivity, is a significant analytical challenge in glycobiology. This compound (β-1,3-linked) and its isomers, such as isomaltohexaose (α-1,6-linked) and maltohexaose (B131044) (α-1,4-linked), are often used as model compounds to develop and validate new analytical methodologies for this purpose. nih.gov
Several advanced mass spectrometry (MS) techniques have been developed to differentiate these isomers:
Nanoparticle-Assisted Fragmentation in MALDI-TOF MS: One approach utilizes 2,5-dihydroxybenzoic acid (DHB) functionalized mercury telluride (HgTe) nanoparticles as a matrix in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS. This method generates distinct fragmentation patterns for this compound and isomaltohexaose. researchgate.net The resulting spectra show abundant glycosidic cleavages (Y/B-type ions) and cross-ring fragmentation ions (A/X-type ions) that are specific to the linkage type, allowing for their unambiguous differentiation. researchgate.net
Ambient Infrared-Assisted Dissociation: Another innovative method involves the use of ambient infrared (IR) irradiation to induce fragmentation of carbohydrate ions. researchgate.netnih.gov This technique enhances the generation of informative fragment ions, including both glycosidic bond cleavages and cross-ring cleavages, compared to conventional collision-induced dissociation (CID). researchgate.netnih.gov The unique fragmentation patterns produced by ambient IR can be used to differentiate between this compound and isomaltohexaose, and even to perform semi-quantitative analysis in a mixture of the two isomers. researchgate.netnih.gov
Electron Capture Dissociation (ECD) and Electronic Excitation Dissociation (EED): These fragmentation methods, often coupled with Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), provide extensive fragmentation of the oligosaccharide backbone. EED of fixed-charge derivatized oligosaccharides, for instance, can generate complete series of Z, Y, and ¹,⁵X fragment ions, allowing for the correct deduction of the glycan sequence and linkage. nih.gov The presence or absence of specific cross-ring fragments, such as ⁰,²X and ⁰,⁴X ions, can help to define the linkage positions. nih.gov
These methodologies, validated using this compound and its isomers, are crucial for the detailed structural characterization of complex carbohydrates and for understanding their structure-function relationships in biological systems.
Future Directions and Emerging Research Areas in Laminarihexaose Studies
Advanced Structural Elucidation of Laminarihexaose and Its Complexes
A precise understanding of the three-dimensional structure of this compound and how it interacts with its protein receptors is fundamental to deciphering its biological function. Advanced biophysical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are at the forefront of this research.
X-ray crystallography has been instrumental in revealing atomic-level details of this compound bound to receptor proteins. riken.jpfrontiersin.org Crystal structures of the N-terminal domain of insect βGRP in complex with this compound showed that the oligosaccharide chains arrange into a triple-helical or pseudo-quadruplex structure. mdpi.comnih.gov This arrangement is stabilized by inter-strand hydrogen bonds and is thought to mimic the structure of larger, naturally occurring β-1,3-glucans. mdpi.comnih.gov These structures have provided a basis for understanding the specificity of the receptor for the triple-helical conformation of the glycan. nih.gov An interesting finding from one study was that the glucopyranose rings within a protected hexasaccharide intermediate adopted a twist-boat conformation, which explained unusual NMR observations. nih.gov
NMR spectroscopy provides complementary data on the structure and dynamics of this compound and its complexes in solution. rsc.org Techniques like Saturation Transfer Difference (STD)-NMR can identify which parts of the this compound molecule are in close contact with the receptor protein. nih.govresearchgate.net Studies on the interaction with Dectin-1, a key mammalian β-glucan receptor, showed that Dectin-1 binds weakly to this compound but strongly to longer chains like laminarin, and that only the middle part of the glycan chain is involved in the interaction. mdpi.comresearchgate.net A full characterization of the high-resolution NMR spectrum of this compound is crucial for these binding studies. nih.gov
Future efforts will focus on obtaining high-resolution structures of this compound in complex with a wider array of plant and animal receptors. This will include time-resolved structural studies to capture the dynamics of binding and the conformational changes that lead to receptor activation. frontiersin.org
Interactive Table 2: Structural Features of this compound and Its Complexes
| Technique | System Studied | Key Findings | References |
|---|---|---|---|
| X-ray Crystallography | Insect βGRP-N domain complexed with this compound | This compound forms a pseudo-quadruplex/triple-helical structure; interacts with the convex surface of the receptor. | mdpi.comnih.govresearchgate.net |
| X-ray Crystallography | Protected this compound intermediate | Some glucopyranose rings adopt a twist-boat conformation. | nih.gov |
| NMR Spectroscopy | This compound and Dectin-1 receptor | Weak interaction observed; only the central part of the glycan chain binds to the receptor. | mdpi.comresearchgate.net |
| NMR Spectroscopy | Free this compound | Full characterization of the 1H and 13C NMR spectra provides a basis for interaction studies. | nih.govnih.gov |
Innovative Chemoenzymatic Synthesis Strategies for Defined Glycans
The availability of structurally pure and well-defined oligosaccharides like this compound is essential for detailed biological and structural studies. Chemical synthesis of carbohydrates is notoriously complex due to the need for laborious protection and deprotection steps. Chemoenzymatic synthesis, which combines the versatility of chemical methods with the high regio- and stereoselectivity of enzymes, has emerged as a powerful and innovative strategy. nih.govmdpi.com
This approach typically involves the chemical synthesis of a core precursor, followed by the use of enzymes called glycosyltransferases to extend the glycan chain. nih.govnih.gov Glycosyltransferases catalyze the transfer of a monosaccharide from an activated nucleotide sugar donor to a specific position on an acceptor molecule, forming a precise glycosidic bond. nih.gov For the synthesis of β-1,3-glucans like this compound, β-1,3-glucan synthases or other engineered glycosyltransferases could be employed. researchgate.net For instance, a study on a glycosyltransferase from the mushroom Grifola frondosa (GFUGT88A1) found that it preferred to use oligosaccharides with a degree of polymerization of six or higher as acceptors to extend the glucan chain, highlighting its potential for synthesizing longer β-glucans from a this compound base. researchgate.net
The development of "enzyme toolkits" with a variety of glycosyltransferases and the engineering of these enzymes to alter their acceptor or donor specificity are active areas of research. nih.gov By carefully planning the sequence of enzymatic reactions, complex structures can be built efficiently. nih.gov This strategy not only facilitates the synthesis of natural oligosaccharides but also opens the door to creating novel glycan analogues for probing biological functions.
Interactive Table 3: Strategies for Oligosaccharide Synthesis
| Synthesis Strategy | Description | Advantages | Key Enzymes/Reactions | References |
|---|---|---|---|---|
| Chemical Synthesis | Multi-step process involving protection/deprotection of hydroxyl groups and stereocontrolled glycosylation reactions. | Can create non-natural linkages and structures. | Trichloroacetimidate activation, etc. | nih.gov |
| Enzymatic Synthesis | Uses glycosyltransferases or glycosidases (in reverse) to build glycosidic bonds from nucleotide sugars or glycan donors. | High regio- and stereospecificity, reactions in aqueous media, no protecting groups needed. | Glycosyltransferases (e.g., β-1,3-glucan synthase), Glycosidases. | nih.govnih.govsemanticscholar.org |
| Chemoenzymatic Synthesis | Combines chemical synthesis of a core structure with enzymatic extension steps. | Leverages the strengths of both chemical and enzymatic methods for efficient and selective synthesis. | Chemical synthesis of acceptor + Glycosyltransferase-catalyzed extension. | mdpi.comnih.govcore.ac.uk |
Development of Novel High-Throughput Analytical Platforms for Oligosaccharides
As research delves deeper into the roles of oligosaccharides in complex biological systems (glycomics), there is a growing need for analytical platforms that can rapidly and sensitively analyze these molecules. Traditional methods can be slow and require significant amounts of sample. Consequently, the development of novel high-throughput analytical platforms is a major emerging research area.
Several powerful techniques are being adapted for high-throughput analysis. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technology, and recent methods use nano-HPLC chips to analyze hundreds of samples in a single run, significantly reducing analysis time. nih.govresearchgate.netspringernature.com These platforms are used to profile the oligosaccharide content in complex biological samples like milk. nih.govspringernature.com
Frontal Affinity Chromatography (FAC) has been automated to create a high-throughput system for measuring the interactions between oligosaccharides and lectins (carbohydrate-binding proteins). nih.gov This system can perform hundreds of interaction analyses in under 10 hours, consuming only picomolar amounts of the glycan, making it ideal for building large interaction databases. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another technique that has been integrated into high-throughput workflows. oup.com By immobilizing glycoproteins on 96-well plates with PVDF membranes, N-linked oligosaccharides can be released, processed, and analyzed by MALDI-TOF in a parallel fashion, enabling rapid glycoform profiling. oup.com
These advanced platforms are crucial for large-scale studies, such as screening compound libraries for receptor binding, profiling glycan changes in disease, and discovering new bioactive oligosaccharides. The application of these high-throughput methods will undoubtedly accelerate research on this compound and other important glycans.
Interactive Table 4: High-Throughput Analytical Platforms for Oligosaccharides
| Platform/Technique | Principle | Throughput/Speed | Applications | References |
|---|---|---|---|---|
| Automated Frontal Affinity Chromatography (FAC) | Measures interaction affinity by continuous application of a labeled oligosaccharide to a miniature column with an immobilized lectin. | High (e.g., 100 analyses in <10 hours) | Quantifying lectin-oligosaccharide interactions, building interaction databases. | nih.gov |
| Nano-HPLC Chip/TOF-MS | Combines nano-flow liquid chromatography for separation with time-of-flight mass spectrometry for detection and identification, often in a 96-well plate format. | High (e.g., 386 samples in a single run) | Profiling complex oligosaccharide mixtures (e.g., in milk), biomarker discovery. | nih.govresearchgate.netspringernature.com |
| 96-Well PVDF Plate with MALDI-TOF MS | Glycoproteins are immobilized on a 96-well PVDF membrane plate for parallel enzymatic release and subsequent analysis of oligosaccharides by MALDI-TOF MS. | High | Glycoform profiling of glycoproteins from multiple samples simultaneously. | oup.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
